molecular formula C16H18ClN3O B5834763 4-(4-chlorophenyl)-N-[1-(2-furyl)ethylidene]-1-piperazinamine

4-(4-chlorophenyl)-N-[1-(2-furyl)ethylidene]-1-piperazinamine

Cat. No.: B5834763
M. Wt: 303.78 g/mol
InChI Key: YNJKGNQGQJHYDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-chlorophenyl)-N-[1-(2-furyl)ethylidene]-1-piperazinamine, also known as FCWAY, is a chemical compound that belongs to the class of piperazine derivatives. It was first synthesized in 1995 by researchers at the University of Illinois and has since gained attention for its potential therapeutic applications. In

Scientific Research Applications

4-(4-chlorophenyl)-N-[1-(2-furyl)ethylidene]-1-piperazinamine has been studied extensively for its potential therapeutic applications. It has been found to be a potent and selective serotonin 5-HT1A receptor agonist, which means it can activate specific receptors in the brain and produce therapeutic effects. This compound has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models, making it a promising candidate for the treatment of various psychiatric disorders.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-N-[1-(2-furyl)ethylidene]-1-piperazinamine involves its binding to the serotonin 5-HT1A receptor, which is a G protein-coupled receptor that regulates neurotransmitter release in the brain. This compound acts as an agonist, which means it activates the receptor and produces a cascade of signaling events that ultimately lead to its therapeutic effects. The exact mechanism of action of this compound is still being studied, but it is believed to involve the modulation of neurotransmitter release and receptor activity in specific brain regions.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in animal models. It has been found to increase the release of serotonin, dopamine, and norepinephrine in specific brain regions, which can contribute to its therapeutic effects. This compound has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons in the brain. These effects suggest that this compound may have neuroprotective and neurotrophic effects in addition to its therapeutic effects.

Advantages and Limitations for Lab Experiments

4-(4-chlorophenyl)-N-[1-(2-furyl)ethylidene]-1-piperazinamine has several advantages for lab experiments. It is a highly selective and potent agonist for the serotonin 5-HT1A receptor, which means it can produce specific effects without affecting other receptors. This compound is also stable and easy to synthesize, making it a convenient tool for studying the serotonin system. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. This compound also has a relatively short half-life, which can limit its duration of action.

Future Directions

There are several future directions for the study of 4-(4-chlorophenyl)-N-[1-(2-furyl)ethylidene]-1-piperazinamine. One area of interest is its potential therapeutic applications for psychiatric disorders such as anxiety, depression, and schizophrenia. Further studies are needed to determine the optimal dosing and administration of this compound for these conditions. Another area of interest is the development of new derivatives of this compound with improved pharmacokinetic properties. These derivatives could have longer half-lives and better solubility, making them more suitable for in vivo studies. Additionally, the development of new imaging techniques could allow for the visualization of this compound binding in specific brain regions, providing insights into its mechanism of action.

Synthesis Methods

The synthesis method of 4-(4-chlorophenyl)-N-[1-(2-furyl)ethylidene]-1-piperazinamine involves the reaction of 1-(2-furyl)ethylamine with 4-(4-chlorophenyl)piperazine in the presence of acetic acid and acetic anhydride. The resulting product is then treated with hydrochloric acid to obtain this compound. This synthesis method has been optimized and modified by various researchers to improve yield and purity.

Properties

IUPAC Name

N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(furan-2-yl)ethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O/c1-13(16-3-2-12-21-16)18-20-10-8-19(9-11-20)15-6-4-14(17)5-7-15/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNJKGNQGQJHYDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NN1CCN(CC1)C2=CC=C(C=C2)Cl)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.